molecular formula C16H11N B1346553 7H-Benzo[c]carbazole CAS No. 205-25-4

7H-Benzo[c]carbazole

Cat. No.: B1346553
CAS No.: 205-25-4
M. Wt: 217.26 g/mol
InChI Key: UGFOTZLGPPWNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Benzo[c]carbazole is a polycyclic aromatic hydrocarbon that consists of a benzene ring fused to a carbazole structure. It is known for its presence in tobacco smoke, fossil fuels, and other organic combustion products. This compound is of significant interest due to its potential carcinogenic properties and its applications in various scientific fields .

Mechanism of Action

Target of Action

7H-Benzo[c]carbazole (BCz) is an organic compound that primarily targets the Aromatic Hydrocarbon Receptor (AHR) . AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . This receptor plays a crucial role in several biological processes.

Mode of Action

BCz interacts with its target, the AHR, by binding to it . This binding event triggers a series of biochemical reactions that lead to changes in the cellular environment.

Biochemical Pathways

The interaction of BCz with AHR affects several biochemical pathways. The most significant of these is the generation of charge-separated states via radicals . This process is critical for the unique ultralong phosphorescence behavior of BCz

Pharmacokinetics

It is known that bcz is extremely hydrophobic and circulates to all tissues following exposure

Result of Action

The primary result of BCz’s action is the generation of ultralong phosphorescence at room temperature when BCz and its derivatives are dispersed into a polymer or powder matrix . This phosphorescence is activated by light and can be observed from the doped system at room temperature

Action Environment

The action, efficacy, and stability of BCz are influenced by environmental factors. For example, the phosphorescence color of BCz can be adjusted between green and yellow depending on the matrix . Interestingly, when using polymethyl methacrylate as the matrix, the doped film exhibits stronger photoactivated ultralong phosphorescence underwater than in air at room temperature . This suggests that the action of BCz is sensitive to the surrounding environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[c]carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the base/light-induced cyclization reaction between alkyl and carbonyl substituents on biaryl compounds can be used to synthesize benzo[c]carbazoles . Another method involves the use of commercially available this compound as a starting material, followed by a sequence of reactions such as N-alkylation, Arbuzov reaction, and deprotection .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ solid acidic catalysts, such as rice husk-derived amorphous carbon with a sulfonic acid core, to facilitate the cyclization process .

Scientific Research Applications

7H-Benzo[c]carbazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules. In biology and medicine, it is studied for its potential carcinogenic properties and its interactions with biological systems . In industry, it is used in the development of materials for organic light-emitting diodes and other optoelectronic devices .

Properties

IUPAC Name

7H-benzo[c]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-15-16(12)13-7-3-4-8-14(13)17-15/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFOTZLGPPWNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174477
Record name 7H-Benzo(c)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205-25-4
Record name 7H-Benzo[c]carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Benzocarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Benzo[c]carbazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Benzo(c)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-benzo[c]carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.373
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-BENZOCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2W3Z6C2NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Benzo[c]carbazole
Reactant of Route 2
7H-Benzo[c]carbazole
Reactant of Route 3
Reactant of Route 3
7H-Benzo[c]carbazole
Reactant of Route 4
Reactant of Route 4
7H-Benzo[c]carbazole
Reactant of Route 5
Reactant of Route 5
7H-Benzo[c]carbazole
Reactant of Route 6
Reactant of Route 6
7H-Benzo[c]carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.